

An In-depth Technical Guide to the Thermochemical Properties of Monoethyl Succinate

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Compound of Interest

Compound Name: 4-Ethoxy-4-oxobutanoic acid

Cat. No.: B093570

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Introduction

Monoethyl succinate (MES), a mono-ester of succinic acid, is a compound of increasing interest in various scientific domains, including its potential applications in drug development and as a biochemical probe. Understanding its thermochemical properties is fundamental for process design, safety analysis, and for elucidating its behavior in biological systems. This technical guide provides a comprehensive overview of the available and estimated thermochemical data for monoethyl succinate, details established experimental protocols for their determination, and visualizes key related processes.

Physicochemical Properties of Monoethyl Succinate

A summary of the known physicochemical properties of monoethyl succinate is presented in Table 1.

Table 1: Physicochemical Properties of Monoethyl Succinate

Property	Value	Source(s)
Molecular Formula	C ₆ H ₁₀ O ₄	[1][2][3]
Molecular Weight	146.14 g/mol	[1][2][3]
CAS Number	1070-34-4	[1][2][3]
Melting Point	8 °C	[1]
Boiling Point	248 °C (at 1 atm)	[1][2]
98-100 °C (at 10 mmHg)	[2]	
Density	1.141 g/mL (at 25 °C)	[1][2]
Refractive Index (n ²⁰ /D)	1.432	[1][2]
Vapor Pressure	0.00432 mmHg (at 25 °C)	[1]

Estimated Thermochemical Properties of Monoethyl Succinate

Due to a lack of available direct experimental data for several key thermochemical properties, the Joback group contribution method was employed to provide estimated values. These estimations are valuable for initial assessments and modeling but should be confirmed with experimental data when possible. The Joback method is a well-established group contribution theory used to predict thermophysical properties of pure components based on their molecular structure[4][5].

Table 2: Estimated Thermochemical Properties of Monoethyl Succinate (Joback Method)

Property	Estimated Value	Unit
Standard Net Enthalpy of Formation (Ideal Gas, 298.15 K)	-733.8	kJ/mol
Standard Gibbs Free Energy of Formation (Ideal Gas, 298.15 K)	-560.2	kJ/mol
Ideal Gas Heat Capacity (Cp)	See Table 3	J/(mol·K)
Enthalpy of Vaporization (at Normal Boiling Point)	57.2	kJ/mol
Enthalpy of Fusion	19.8	kJ/mol

Table 3: Estimated Ideal Gas Heat Capacity (Cp) of Monoethyl Succinate at Different Temperatures (Joback Method)

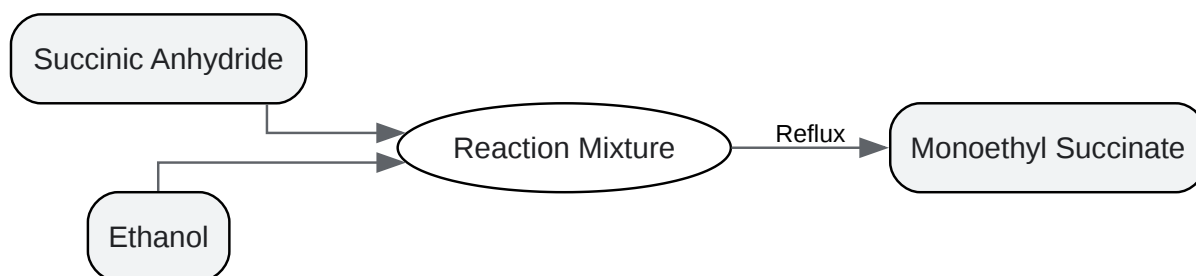
Temperature (K)	Ideal Gas Heat Capacity (J/(mol·K))
298.15	231.5
400	280.1
500	324.3
600	363.5
700	397.4
800	426.0
900	449.3
1000	467.6

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the key thermochemical properties of a liquid compound like monoethyl succinate.

Synthesis of Monoethyl Succinate

A common laboratory-scale synthesis of monoethyl succinate involves the esterification of succinic anhydride with ethanol[6].



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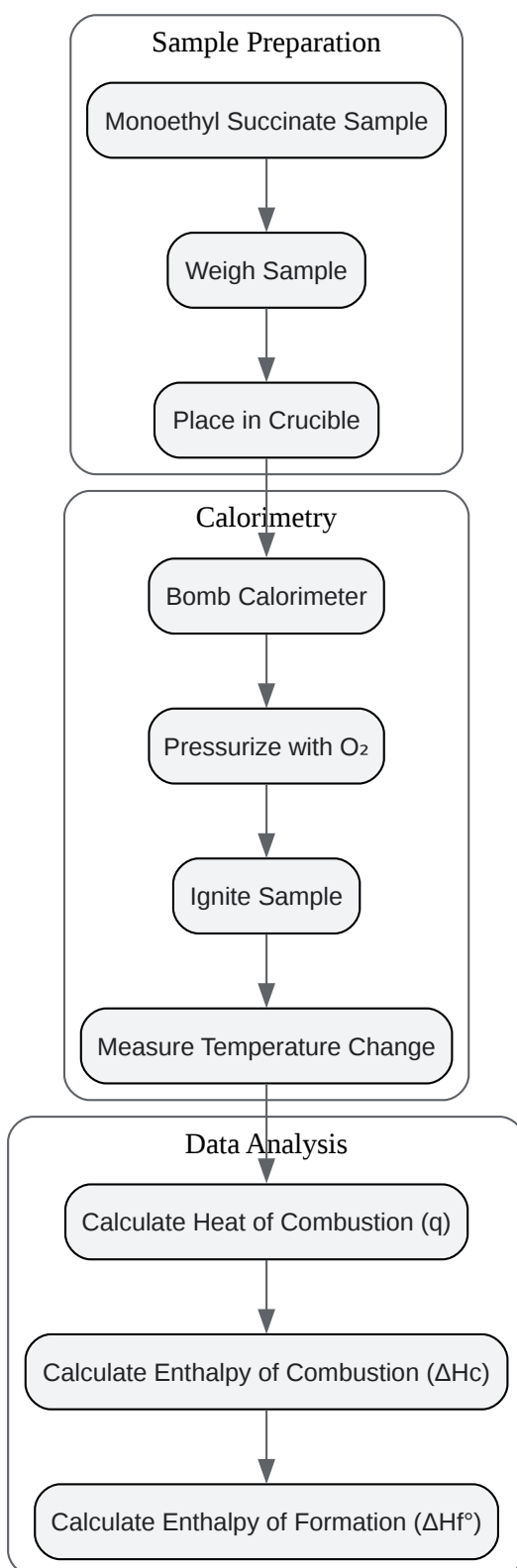
Figure 1: Synthesis of Monoethyl Succinate.

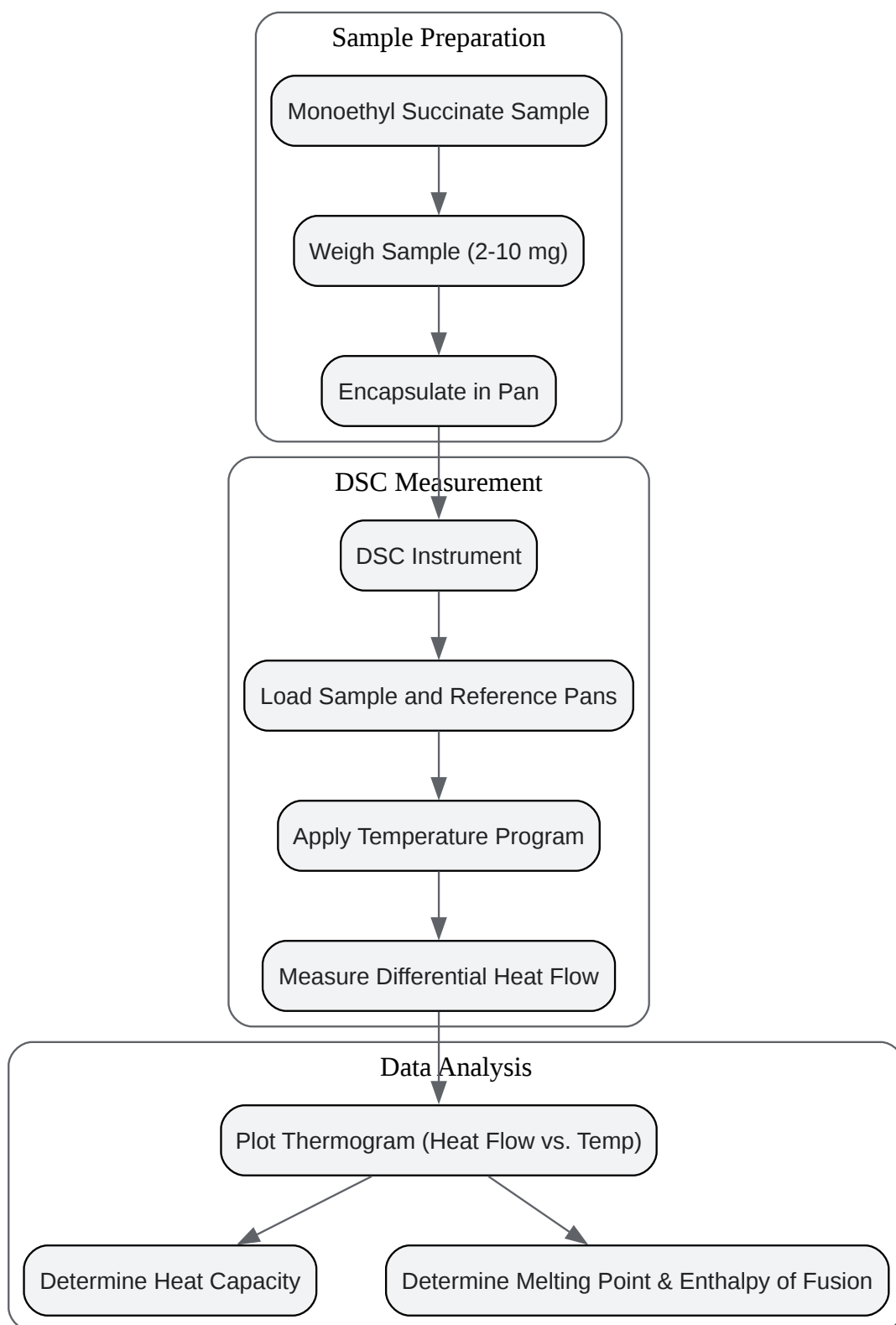
Protocol:

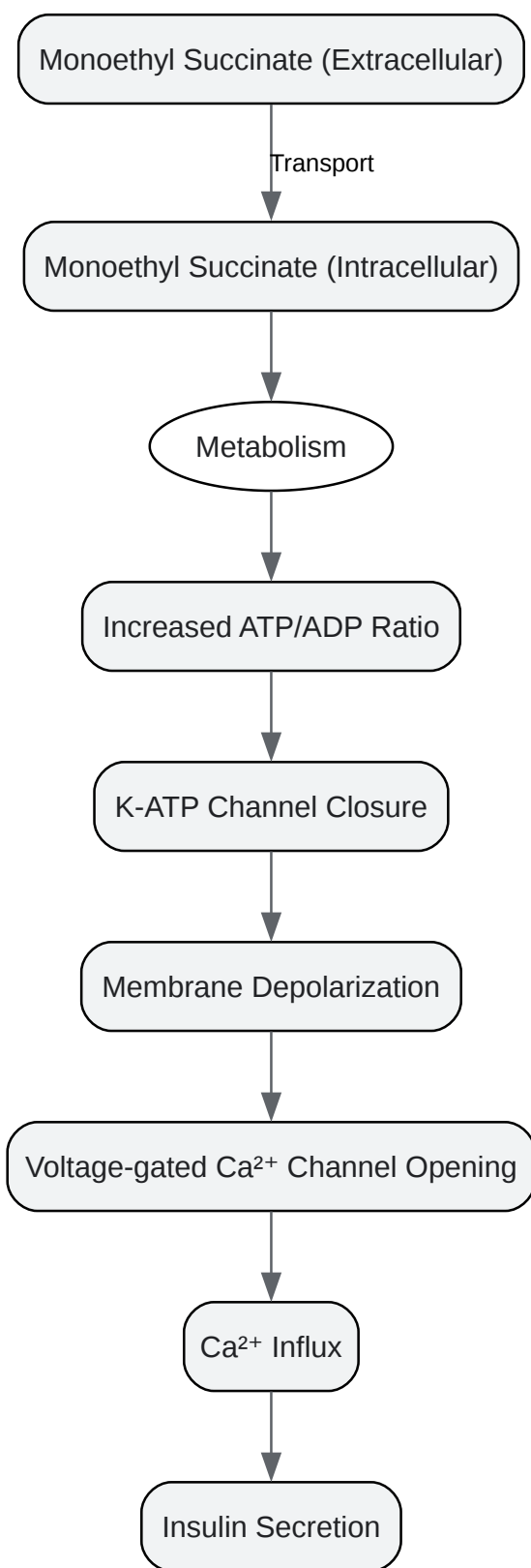
- Succinic anhydride and a molar excess of absolute ethanol are combined in a round-bottom flask equipped with a reflux condenser.
- The mixture is heated to reflux with constant stirring. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, the excess ethanol is removed under reduced pressure using a rotary evaporator.
- The resulting crude monoethyl succinate can be purified by vacuum distillation to yield the final product.

Combustion Calorimetry for Enthalpy of Formation

Bomb calorimetry is the standard method for determining the enthalpy of combustion of a liquid organic compound, from which the standard enthalpy of formation can be calculated[7].







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